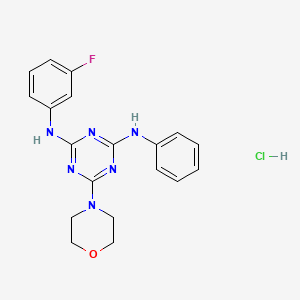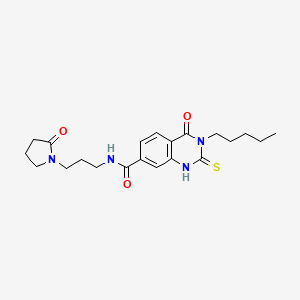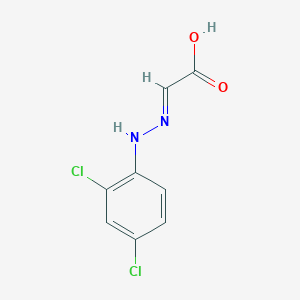![molecular formula C20H20N6O2S2 B2659263 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1105208-79-4](/img/structure/B2659263.png)
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a 1,2-dihydropyridine, a 1,2,4-triazole, and a benzo[d]thiazole. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties and potential biological activity. The presence of multiple nitrogen atoms could allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group or at the nitrogen atoms in the heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be solid at room temperature and could potentially be soluble in organic solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and inhibit the growth of various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways. This makes it a potential candidate for chemotherapy drugs, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
In agriculture, this compound has potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds can be utilized to protect crops and improve agricultural yields. This application is particularly important for sustainable farming practices.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and development. If you have any specific area you would like to delve deeper into, feel free to let me know!
Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for neuroprotective agents. : Example source for antioxidant activity. : Example source for antiviral applications. : Example source for enzyme inhibition. : Example source for agricultural applications.
将来の方向性
特性
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-4-26-9-5-6-13(18(26)28)17-23-24-20(25(17)3)29-11-16(27)22-19-21-14-8-7-12(2)10-15(14)30-19/h5-10H,4,11H2,1-3H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPFRUOEWSGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2659181.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)


![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)
![1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2659201.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2659203.png)